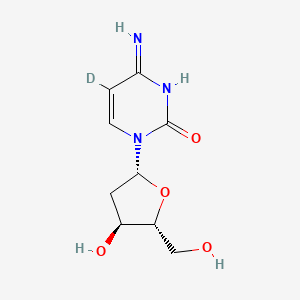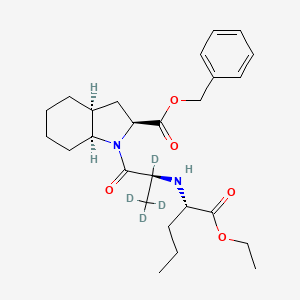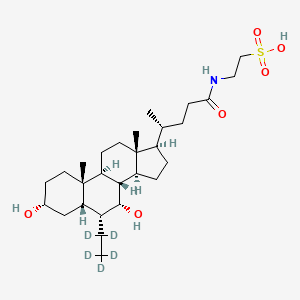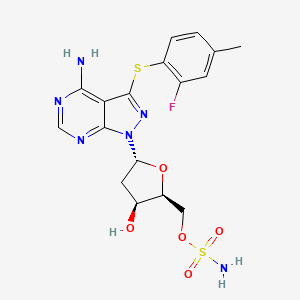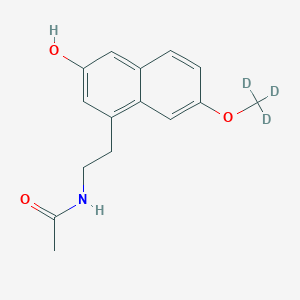
3-Hydroxy agomelatine D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy agomelatine D3 is a deuterium-labeled derivative of 3-Hydroxy agomelatine, which is a metabolite of agomelatine. Agomelatine is known for its role as an antidepressant, primarily functioning as a melatonin receptor agonist and a serotonin receptor antagonist . This compound specifically acts as a 5-HT2C receptor antagonist with an IC50 of 3.2 μM and a Ki of 1.8 μM .
Preparation Methods
The synthesis of 3-Hydroxy agomelatine D3 involves the deuteration of 3-Hydroxy agomelatine. The process typically includes the introduction of deuterium atoms into the molecular structure of 3-Hydroxy agomelatine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this process are proprietary and not widely published .
Chemical Reactions Analysis
3-Hydroxy agomelatine D3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy agomelatine D3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of agomelatine.
Biology: It is used in biological studies to understand the interaction of agomelatine metabolites with various receptors.
Medicine: It is used in pharmacological research to study the effects of agomelatine and its metabolites on the central nervous system.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs .
Mechanism of Action
3-Hydroxy agomelatine D3 exerts its effects primarily through its action as a 5-HT2C receptor antagonist. By blocking these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation leads to various physiological effects, including the regulation of mood and circadian rhythms .
Comparison with Similar Compounds
3-Hydroxy agomelatine D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:
Agomelatine: The parent compound, primarily used as an antidepressant.
3-Hydroxy agomelatine: The non-deuterated form of this compound.
Pancopride: A selective 5-HT3 receptor antagonist.
Dolasetron Mesylate hydrate: A selective serotonin receptor antagonist used to prevent nausea and vomiting
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
N-[2-[3-hydroxy-7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)/i2D3 |
InChI Key |
VUBBOOVHTBZRTJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C(C=C2C=C1)O)CCNC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



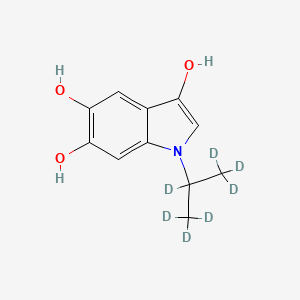

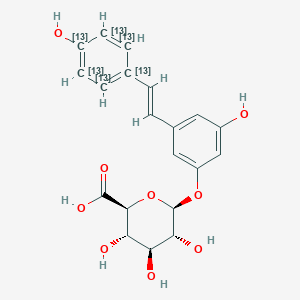
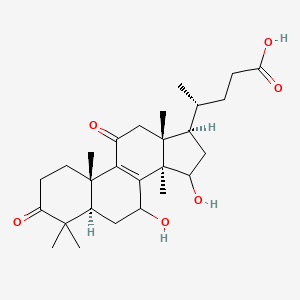
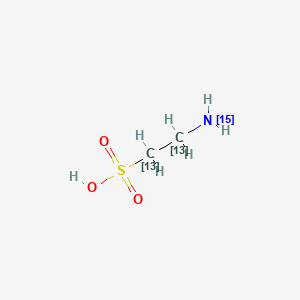
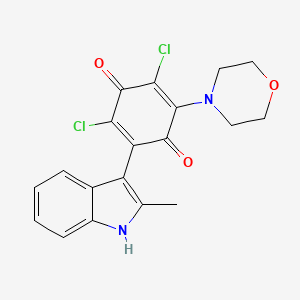
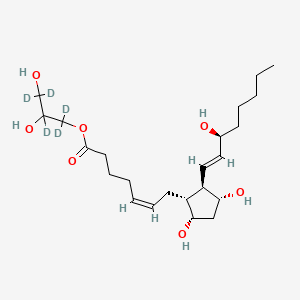
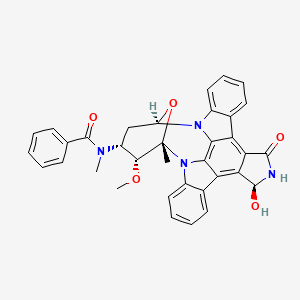
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
